molecular formula C7H16ClNO2S B1372217 4-[(Methylsulfonyl)methyl]piperidine hydrochloride CAS No. 597563-39-8

4-[(Methylsulfonyl)methyl]piperidine hydrochloride

Cat. No. B1372217
CAS No.: 597563-39-8
M. Wt: 213.73 g/mol
InChI Key: WFVLDWXGAGSFCJ-UHFFFAOYSA-N
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Patent
US08513239B2

Procedure details

4-Methanesulfonylmethyl-piperidine-1-carboxylic acid tert-butyl ester as white solid (6 g) was suspended in hydrochloric acid (4N solution in 1,4-dioxane) at 0° C. The ice bath was removed and the mixture was stirred at room temperature overnight. It was concentrated to give 4-methanesulfonylmethyl-piperidine hydrochloride as white solid (4.52 g).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][S:15]([CH3:18])(=[O:17])=[O:16])[CH2:10][CH2:9]1)=O)(C)(C)C.[ClH:19]>>[ClH:19].[CH3:18][S:15]([CH2:14][CH:11]1[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1)(=[O:17])=[O:16] |f:2.3|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)CS(=O)(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
CONCENTRATION
Type
CONCENTRATION
Details
It was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.CS(=O)(=O)CC1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.52 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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